molecular formula C9H14N6O2S B2575555 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide CAS No. 1396854-04-8

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide

Cat. No. B2575555
CAS RN: 1396854-04-8
M. Wt: 270.31
InChI Key: RBEJLDQDKGAHJQ-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research has shown that compounds with similar structures to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide can be utilized in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies. These synthetic pathways allow for the creation of compounds with potential pharmaceutical applications due to their unique structural features (Obydennov et al., 2017).

Anticancer Research

Some derivatives of structurally related compounds have been investigated for their anticancer properties. For example, thioureido-acetamides have been utilized in cascade reactions to synthesize various heterocycles with potential as anticancer agents, highlighting the versatility and therapeutic potential of these compounds (Schmeyers & Kaupp, 2002).

Drug Development and Enzyme Inhibition

Derivatives of similar compounds have been identified as potent inhibitors of specific enzymes, with one example being an aqueous-soluble inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase-1. This suggests the potential for these compounds to be used in the development of treatments for diseases involving enzyme overexpression (Shibuya et al., 2018).

Antimicrobial and Antifungal Applications

Research into compounds with similar structures has also explored their antimicrobial and antifungal effects. Studies have synthesized and tested various derivatives for their activity against a range of pathogens, showing considerable antimicrobial and antifungal effects, which could lead to new treatments for infections (Cankilic & Yurttaş, 2017).

properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O2S/c1-14-4-6(3-8(14)17)10-7(16)5-18-9-11-12-13-15(9)2/h6H,3-5H2,1-2H3,(H,10,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEJLDQDKGAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide

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